Cas no 10048-13-2 (Sterigmatocystine)

Sterigmatocystine Chemical and Physical Properties
Names and Identifiers
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- 7H-Furo[3',2':4,5]furo[2,3-c]xanthen-7-one,3a,12c-dihydro-8-hydroxy-6-methoxy-, (3aR,12cS)-
- Sterigmatocystin
- Sterigmatocystin solution
- STERIGMATOCYSTIN(RG)
- Sterigmatocystine
- Sterigmatocystin, Aspergillus Versicolor
- NSC 201423
- NSC 204985
- (3aR,12cS)-3a,12c-Dihydro-8-hydroxy-6-methoxy-7H-furo[3',2':4,5]furo[2,3-c]xanthen-7-one
- [ "" ]
-
- MDL: MFCD00005084
- InChI Key: UTSVPXMQSFGQTM-UHFFFAOYSA-N
- SMILES: O=C1C2=C(OC3=C1C(O)=CC=C3)C4=C(O[C@]5([H])[C@@]4([H])C=CO5)C=C2OC
Computed Properties
- Exact Mass: 324.06300
- Monoisotopic Mass: 324.063
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 24
- Rotatable Bond Count: 1
- Complexity: 562
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 74.2
- Exact Mass: 324.063
- Surface Charge: 0
Experimental Properties
- Color/Form: Yellow powder
- Density: 1.510±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 249-251 ºC
- Boiling Point: 569.7°C at 760 mmHg
- Flash Point: Fahrenheit: 42.8 ° f
Celsius: 6 ° c - Refractive Index: 1.4800 (estimate)
- Solubility: Insuluble (5.8E-4 g/L) (25 ºC),
- PSA: 78.13000
- LogP: 3.00640
- Solubility: Not available
- Color/Form: 50 μg/mL in acetonitrile
Sterigmatocystine Security Information
-
Symbol:
- Signal Word:Danger
- Hazard Statement: H225,H332,H312,H302,H319
- Warning Statement: P210,P280,P305+P351+P338
- Hazardous Material transportation number:UN 3462 6
- WGK Germany:3
- Hazard Category Code: 25-40
- Safety Instruction: 36/37-45
- FLUKA BRAND F CODES:10
- RTECS:LV1750000
-
Hazardous Material Identification:
- PackingGroup:Ⅲ
- HazardClass:6.1
- Storage Condition:−20°C
- Hazard Level:6.1(b)
- Packing Group:III
- Risk Phrases:R25
- Safety Term:6.1(b)
- Packing Group:III
Sterigmatocystine Customs Data
- HS CODE:2932999099
- Customs Data:
China Customs Code:
2932999099Overview:
2932999099. Other heterocyclic compounds containing only oxygen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2932999099. other heterocyclic compounds with oxygen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Sterigmatocystine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHENG KE LU SI SHENG WU JI SHU | sc-222329-1mg |
Sterigmatocystin, |
10048-13-2 | 1mg |
¥526.00 | 2023-09-05 | ||
abcr | AB181198-1 mg |
Sterigmatocystine; . |
10048-13-2 | 1 mg |
€146.80 | 2023-07-20 | ||
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | S102406-1mg |
Sterigmatocystine |
10048-13-2 | 98% | 1mg |
¥535.90 | 2023-09-01 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R023962-1mg |
Sterigmatocystine |
10048-13-2 | 98% | 1mg |
¥643 | 2023-09-11 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S12120-1mg |
Sterigmatocystin |
10048-13-2 | 1mg |
¥499.0 | 2021-09-07 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 32986-1ML |
Sterigmatocystine |
10048-13-2 | 1ml |
¥5865.39 | 2023-10-25 | ||
MedChemExpress | HY-N6725-5mg |
Sterigmatocystine |
10048-13-2 | 99.74% | 5mg |
¥3500 | 2024-07-20 | |
BioAustralis | BIA-S1213-5mg |
Sterigmatocystin |
10048-13-2 | >95% by HPLC | 5mg |
$510.00 | 2024-09-10 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 32986-1l |
Sterigmatocystine |
10048-13-2 | 1l |
¥6042.25 | 2024-12-26 | ||
1PlusChem | 1P0002JW-5mg |
(3aR,12cS)-3a,12c-Dihydro-8-hydroxy-6-methoxy-7H-furo[3',2':4,5]furo[2,3-c]xanthen-7-one |
10048-13-2 | ≥98% | 5mg |
$222.00 | 2025-03-20 |
Sterigmatocystine Suppliers
Sterigmatocystine Related Literature
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Ekaterina A. Ivanova,Mikhail A. Maslov,Tatyana O. Kabilova,Pavel A. Puchkov,Anna S. Alekseeva,Ivan A. Boldyrev,Valentin V. Vlassov,Galina A. Serebrennikova,Nina G. Morozova,Marina A. Zenkova Org. Biomol. Chem., 2013,11, 7164-7178
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J. Halter,T. Gloor,B. Amoroso,F. N. Büchi Phys. Chem. Chem. Phys., 2019,21, 13126-13134
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Shilong Wang,Yuanyuan Zhang,Guixin Liu,Hui Xu,Lijuan Song,Jinchun Chen,Jiazhu Li,Zhen Zhang Org. Chem. Front., 2021,8, 599-604
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Juan David Serna-Salazar,Jorge Mahecha-Gómez Phys. Chem. Chem. Phys., 2000,2, 4061-4065
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Ileana Menegazzo,Alexander Fries,Stefano Mammi,Roberta Galeazzi,Gianluca Martelli,Mario Orena,Samuele Rinaldi Chem. Commun., 2006, 4915-4917
Related Categories
- Solvents and Organic Chemicals Organic Compounds Phenylpropanoids and polyketides Sterigmatocystins Sterigmatocystins
- Solvents and Organic Chemicals Organic Compounds Phenylpropanoids and polyketides Sterigmatocystins
- Solvents and Organic Chemicals Organic Compounds Heterocyclic Compounds
- Solvents and Organic Chemicals Organic Compounds Aldehyde/Ketone
- Other Chemical Reagents
Additional information on Sterigmatocystine
Professional Introduction to Sterigmatocystine (CAS No. 10048-13-2)
Sterigmatocystine, a naturally occurring mycotoxin, is a compound with the chemical formula C18H16O6 and is assigned the CAS number 10048-13-2. This bioactive molecule has garnered significant attention in the field of chemobiology due to its diverse pharmacological properties and potential applications in medical research. The compound is primarily produced by certain species of fungi, particularly those belonging to the genus Aspergillus and Penicillium, which thrive in agricultural environments where it can contaminate crops.
The structural framework of sterigmatocystine features a unique fused ring system consisting of a chromane core and an epoxy group, which contributes to its remarkable biological activity. This structural motif is not only central to its toxicological effects but also plays a crucial role in its interaction with biological targets. Recent advancements in spectroscopic techniques and computational chemistry have enabled researchers to elucidate the detailed molecular interactions of sterigmatocystine with cellular components, providing insights into its mechanism of action.
In recent years, sterigmatocystine has been extensively studied for its potential as an anticancer agent. Preclinical studies have demonstrated that sterigmatocystine exhibits inhibitory effects on various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The epoxy group in its structure is particularly noteworthy, as it has been shown to interfere with DNA replication and transcription, leading to genomic instability in malignant cells. Furthermore, the compound's ability to modulate signal transduction pathways involved in cancer development has opened new avenues for therapeutic intervention.
Another area of interest in the research of sterigmatocystine is its antimicrobial properties. Emerging evidence suggests that sterigmatocystine can effectively inhibit the growth of resistant bacterial strains by targeting essential bacterial enzymes and structural components. This finding is particularly relevant in the context of rising antimicrobial resistance (AMR), where novel compounds like sterigmatocystine could serve as alternative treatments. The compound's mechanism of action against bacteria involves disruption of cell wall synthesis and membrane integrity, offering a multifaceted approach to combat infections.
The pharmacokinetic profile of sterigmatocystine has also been a subject of intense investigation. Studies indicate that the compound exhibits moderate bioavailability upon oral administration, with peak plasma concentrations reached within 2 hours post-dose. The half-life of sterigmatocystine in vivo is approximately 4-6 hours, suggesting that repeated dosing may be necessary for sustained therapeutic effects. Advanced metabolomic analyses have revealed that sterigmatocystine undergoes extensive biotransformation in the liver, primarily through phase II conjugation reactions involving glucuronidation and sulfation.
The toxicological profile of sterigmatocystine presents both challenges and opportunities for its development as a therapeutic agent. While acute toxicity studies suggest that high doses of the compound can cause hepatotoxicity and nephrotoxicity, chronic exposure studies have shown no significant organ damage at lower doses. This dichotomy underscores the importance of dose-dependent effects and individual susceptibility factors in determining the overall safety profile of sterigmatocystine.
In conclusion, sterigmatocystine (CAS No. 10048-13-2) is a multifaceted bioactive molecule with promising applications in oncology and antimicrobial therapy. Its unique structural features and biological activities make it an attractive candidate for further clinical development. As research continues to uncover new insights into its mechanisms of action and pharmacokinetic properties, sterigmatocystine may emerge as a valuable addition to the arsenal of chemotherapeutic agents available for treating various diseases.
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